molecular formula C14H14N2O5S B3342312 N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide CAS No. 171414-16-7

N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide

Cat. No.: B3342312
CAS No.: 171414-16-7
M. Wt: 322.34 g/mol
InChI Key: XJLAYQTXRMHPQR-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a methoxybenzyl group attached to a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide typically involves a multi-step process. One common method includes the nitration of a benzene derivative followed by sulfonation and subsequent substitution reactions. The reaction conditions often involve the use of strong acids like sulfuric acid and nitric acid for nitration, and sulfonyl chlorides for sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved often include the inhibition of enzyme-catalyzed reactions essential for the survival of microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxybenzyl)benzenamine
  • N-(4-methoxybenzyl)thiosemicarbazide
  • N-(4-methoxybenzyl)acetamide

Uniqueness

N-(4-methoxybenzyl)-2-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in biological systems .

Conclusion

This compound is a versatile compound with significant potential in various fields of scientific research. Its unique chemical structure allows it to participate in a wide range of chemical reactions, making it valuable for synthetic chemistry, biological studies, and industrial applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O5S/c1-21-12-8-6-11(7-9-12)10-15-22(19,20)14-5-3-2-4-13(14)16(17)18/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLAYQTXRMHPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50355310
Record name Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171414-16-7
Record name Benzenesulfonamide, N-[(4-methoxyphenyl)methyl]-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50355310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

When in the procedure of Example 17, Step (2), 4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester was replaced with N-(4-methoxy-benzyl)-2-nitro-benzenesulfonamide, the title compound 2-amino-N-(4-methoxy-benzyl)-benzenesulfonamide was obtained as a thick oil. 1H-NMR (CDCl3); δ 7.71 (dd, 1H), 7.07 (d, 2H), 6.78 (m, 4H), 4.93 (bt, 1H), 4.82 (bs, 2H), 3.95 (d, 2H), and 3.75 (s, 3H). MS: M+−1=291.0 Da Step (3): Synthesis of 2-Amino-5-bromo-N-(4-methoxy-benzyl)-benzenesulfonamide
Name
4-[(2-nitro-benzenesulfonylamino)-methyl]-benzoic acid tert-butyl ester
Quantity
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reactant
Reaction Step One
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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